Tenovin-6
Tenovin-6
Tenovin-6 is the water soluble analog of Tenovin-1 (HY-13423) and acts as a potent SIRT1 (IC50=21 uM) and SIRT2 (IC50= 10 uM) inhibitor as well as p53 activator.IC50 value: 21 uM (human SIRT1); 10 uM (human SIRT2) [1]Target: SIRT1; SIRT2in vitro: Tenovin-6 inhibits the growth of S. cerevisiae cultures with an IC50 of 30 μM and is more toxic to yeast than the less water-soluble tenovin-1. Tenovin-6 decreases purified human SirT1 peptide deacetylase activity in vitro with an IC50 of 21 μM and human SirT2 activity with an IC50 of 10 μM. Inhibition of SirT3 by tenovin-6 in this assay was significantly lower with an IC50 of 67 μM.Tenovin-6 does not inhibit enzymatic assays in general as the activity of a panel of 51 purified kinases was not significantly affected [1]. KIAA1967 expression is differentially downregulated in PDAC and impacts on the sensitivity of PDAC cells to the Sirt1/2 inhibitor Tenovin-6 [2]. In chronic lymphocytic leukemia (CLL) cells, Tnv-6 causes non-genotoxic cytotoxicity, without adversely affecting human clonogenic hematopoietic progenitors in vitro, or murine hematopoiesis. Mechanistically, exposure of CLL cells to Tnv-6 did not induce cellular apoptosis or p53-pathway activity [3].in vivo: Tenovin-6 was administered daily at 50 mg/kg by intraperitoneal injection. Control animals were treated with vehicle solution containing cyclodextrin 20% (w/v) (Cat. No. C0926 Sigma) and DMSO 10% (v/v). Tumor diameters were measured using calipers, and volumes were calculated using the equation V = π4/3[(d1 + d2)/4]. Median values of tumor size were calculated for each time point as well as the corresponding 95% confidence intervals [1].
Brand Name:
Vulcanchem
CAS No.:
1011557-82-6
VCID:
VC0001454
InChI:
InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32)
SMILES:
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C
Molecular Formula:
C25H34N4O2S
Molecular Weight:
454.6 g/mol
Tenovin-6
CAS No.: 1011557-82-6
Inhibitors
VCID: VC0001454
Molecular Formula: C25H34N4O2S
Molecular Weight: 454.6 g/mol
CAS No. | 1011557-82-6 |
---|---|
Product Name | Tenovin-6 |
Molecular Formula | C25H34N4O2S |
Molecular Weight | 454.6 g/mol |
IUPAC Name | 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide |
Standard InChI | InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) |
Standard InChIKey | BVJSXSQRIUSRCO-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C |
Appearance | Assay:≥95%A crystalline solid |
Description | Tenovin-6 is the water soluble analog of Tenovin-1 (HY-13423) and acts as a potent SIRT1 (IC50=21 uM) and SIRT2 (IC50= 10 uM) inhibitor as well as p53 activator.IC50 value: 21 uM (human SIRT1); 10 uM (human SIRT2) [1]Target: SIRT1; SIRT2in vitro: Tenovin-6 inhibits the growth of S. cerevisiae cultures with an IC50 of 30 μM and is more toxic to yeast than the less water-soluble tenovin-1. Tenovin-6 decreases purified human SirT1 peptide deacetylase activity in vitro with an IC50 of 21 μM and human SirT2 activity with an IC50 of 10 μM. Inhibition of SirT3 by tenovin-6 in this assay was significantly lower with an IC50 of 67 μM.Tenovin-6 does not inhibit enzymatic assays in general as the activity of a panel of 51 purified kinases was not significantly affected [1]. KIAA1967 expression is differentially downregulated in PDAC and impacts on the sensitivity of PDAC cells to the Sirt1/2 inhibitor Tenovin-6 [2]. In chronic lymphocytic leukemia (CLL) cells, Tnv-6 causes non-genotoxic cytotoxicity, without adversely affecting human clonogenic hematopoietic progenitors in vitro, or murine hematopoiesis. Mechanistically, exposure of CLL cells to Tnv-6 did not induce cellular apoptosis or p53-pathway activity [3].in vivo: Tenovin-6 was administered daily at 50 mg/kg by intraperitoneal injection. Control animals were treated with vehicle solution containing cyclodextrin 20% (w/v) (Cat. No. C0926 Sigma) and DMSO 10% (v/v). Tumor diameters were measured using calipers, and volumes were calculated using the equation V = π4/3[(d1 + d2)/4]. Median values of tumor size were calculated for each time point as well as the corresponding 95% confidence intervals [1]. |
Synonyms | N-((4-(5-(dimethylamino)-(1-(oxopentyl)amino)phenyl)amino)thioxomethyl)-(4-(1,1-dimethylethyl)benzamide) tenovin-6 |
Reference | [1]. Lain S, et al. Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Cancer Cell. 2008 May;13(5):454-63. [2]. Wauters E, et al. Sirtuin-1 regulates acinar-to-ductal metaplasia and supports cancer cell viability in pancreatic cancer. Cancer Res. 2013 Apr 1;73(7):2357-67. [3]. MacCallum SF, et al. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6. Sci Rep. 2013;3:1275. |
PubChem Compound | 24772043 |
Last Modified | Nov 11 2021 |
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